4-Bromo-2-methoxy-6-methylbenzaldehyde
Description
4-Bromo-2-methoxy-6-methylbenzaldehyde is an aromatic aldehyde derivative with substituents at positions 2 (methoxy), 4 (bromo), and 6 (methyl) on the benzene ring. This compound belongs to a class of brominated benzaldehydes, which are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
4-bromo-2-methoxy-6-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-7(10)4-9(12-2)8(6)5-11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIDATSGWQLARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670338 | |
| Record name | 4-Bromo-2-methoxy-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244949-43-6 | |
| Record name | 4-Bromo-2-methoxy-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-methoxy-6-methylbenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-methoxy-6-methylbenzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In industrial settings, the production of 4-Bromo-2-methoxy-6-methylbenzaldehyde may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methoxy-6-methylbenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzaldehydes.
Oxidation: Formation of 4-bromo-2-methoxy-6-methylbenzoic acid.
Reduction: Formation of 4-bromo-2-methoxy-6-methylbenzyl alcohol.
Scientific Research Applications
4-Bromo-2-methoxy-6-methylbenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-6-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and methoxy group can influence its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 significantly influences reactivity and physical properties:
- Methoxy (-OCH₃) : Present in the target compound, this group enhances electron-donating effects, stabilizing the aldehyde group and reducing electrophilicity.
- Fluoro (-F) : 4-Bromo-2-fluoro-6-hydroxybenzaldehyde () exhibits reduced steric hindrance but increased electronegativity, altering reactivity in nucleophilic substitutions.
- Chloro (-Cl) : 4-Bromo-2-chloro-6-methylbenzoic acid () introduces greater steric bulk and acidity due to the carboxylic acid group, diverging from the aldehyde’s reductive amination applications.
Table 1: Substituent Effects at Position 2
Functional Group Variations
The aldehyde group (-CHO) distinguishes the target compound from esters and carboxylic acids:
- Aldehyde (-CHO) : Enables condensation reactions (e.g., forming Schiff bases).
- Ester (-COOCH₃) : Methyl 4-bromo-2-hydroxy-6-methylbenzoate () has reduced electrophilicity, making it more stable under basic conditions but less reactive in nucleophilic additions.
- Carboxylic Acid (-COOH) : 4-Bromo-2-chloro-6-methylbenzoic acid () exhibits acidity (pKa ~2-3) and is used in coordination chemistry or salt formation.
Table 2: Functional Group Impact
Structural Complexity and Extended Systems
- Benzimidazole Derivatives: 4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol () incorporates a benzimidazole ring, enhancing π-π stacking interactions for crystallographic studies .
- Phenoxy-Linked Systems: 4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid () features a phenoxy bridge, increasing molecular weight (365.18 g/mol) and enabling polymer or dendrimer synthesis .
Biological Activity
Overview
4-Bromo-2-methoxy-6-methylbenzaldehyde (C₉H₉BrO₂) is an organic compound notable for its unique structural features, including a bromine atom, a methoxy group, and a methyl group on the benzene ring. This compound is primarily recognized for its potential applications in organic synthesis, particularly in pharmaceuticals and agrochemicals. Recent studies have begun to explore its biological activities, which include antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
The biological activity of 4-Bromo-2-methoxy-6-methylbenzaldehyde is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom and methoxy group may enhance its reactivity and binding affinity, potentially leading to inhibition or activation of specific biochemical pathways.
Anticancer Potential
Preliminary investigations suggest that 4-Bromo-2-methoxy-6-methylbenzaldehyde may possess anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies and Research Findings
- Antimicrobial Activity : A study focused on the structure-activity relationship of benzaldehyde derivatives found that modifications at specific positions on the benzene ring significantly influenced antimicrobial efficacy. Although direct studies on 4-Bromo-2-methoxy-6-methylbenzaldehyde are lacking, its structural features suggest potential activity against bacterial strains .
- Anticancer Activity : Research into related compounds has demonstrated that certain benzaldehyde derivatives can inhibit cancer cell lines by inducing oxidative stress and triggering apoptotic pathways. This suggests that 4-Bromo-2-methoxy-6-methylbenzaldehyde may similarly affect cancer cell viability.
Comparative Analysis with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-Bromo-2-methoxy-6-methylbenzaldehyde | Contains both bromine and methoxy groups | Potential antimicrobial and anticancer activities |
| 2-Bromo-4-methylbenzaldehyde | Methyl group at position 4 | Moderate antimicrobial properties |
| 4-Chloro-2-methoxybenzaldehyde | Chlorine instead of bromine | Limited studies; potential activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
